Influenza virus-IN-1 Shows Stronger Anti-IAV Activity than the Neuraminidase Inhibitor Peramivir in a Direct Head-to-Head Comparison
Influenza virus-IN-1 (compound 14) demonstrated significantly stronger anti-influenza A virus (IAV) activity compared to the reference neuraminidase inhibitor, Peramivir, in a cell-based assay [1].
| Evidence Dimension | Anti-IAV Activity |
|---|---|
| Target Compound Data | EC₅₀ = 2.46 µM |
| Comparator Or Baseline | Peramivir (specific EC₅₀ value not provided in the abstract but is the baseline comparator) |
| Quantified Difference | Qualitative: 'stronger anti-IAV activity' |
| Conditions | In vitro cell-based antiviral assay against influenza A/WSN/33 (H1N1) virus |
Why This Matters
This direct comparison validates that Influenza virus-IN-1 has superior antiviral potency in vitro against the same virus strain compared to a clinically used neuraminidase inhibitor, making it a preferred choice for research on overcoming NA inhibitor limitations.
- [1] Liao Y, et al. Synthesis and SARs of dopamine derivatives as potential inhibitors of influenza virus PAN endonuclease. Eur J Med Chem. 2020 Mar 1;189:112048. View Source
